2-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol
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Overview
Description
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline . The dichloroquinoxaline is further reacted with 1-ethyl-1,2,4-triazole to form the triazoloquinoxaline core. Finally, the amino group is introduced through nucleophilic substitution, and the phenol group is added via electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve bases like triethylamine and solvents like dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes and receptors, inhibiting their activity and affecting cellular pathways . The compound has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL
- 1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL
- 1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL
Uniqueness
The uniqueness of 2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-4-METHYLPHENOL lies in its specific structure, which allows it to interact with a wide range of biological targets.
Properties
Molecular Formula |
C18H17N5O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]-4-methylphenol |
InChI |
InChI=1S/C18H17N5O/c1-3-16-21-22-18-17(20-13-10-11(2)8-9-15(13)24)19-12-6-4-5-7-14(12)23(16)18/h4-10,24H,3H2,1-2H3,(H,19,20) |
InChI Key |
ZCPZFSPUWIWRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
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